molecular formula C6H10OS2 B1278399 4,4-Bis(methylthio)but-3-en-2-one CAS No. 17649-86-4

4,4-Bis(methylthio)but-3-en-2-one

Cat. No.: B1278399
CAS No.: 17649-86-4
M. Wt: 162.3 g/mol
InChI Key: ICADXNGCMYDRDQ-UHFFFAOYSA-N
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Description

4,4-Bis(methylthio)but-3-en-2-one is an organic compound with the molecular formula C6H10OS2 It is characterized by the presence of two methylthio groups attached to a butenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Bis(methylthio)but-3-en-2-one typically involves the reaction of 4-methylthio-2-butanone with appropriate reagents under controlled conditions. One common method includes the use of acetic acid and water in a 3:1 ratio, with the addition of ethyl 3-amino-1H-pyrazole-4-carboxylate and a catalytic amount of piperidine. The reaction mixture is heated at reflux for an extended period, usually around 20 hours, followed by cooling and the addition of water .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4,4-Bis(methylthio)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted butenone derivatives.

Scientific Research Applications

4,4-Bis(methylthio)but-3-en-2-one has several applications in scientific research:

Comparison with Similar Compounds

  • 4-Methylthio-2-butanone
  • 4,4-Bis(methylthio)but-3-en-2-one-1,1,1,3-d4

Comparison: this compound is unique due to its dual methylthio groups and the butenone backbone, which confer distinct reactivity and stability compared to similar compounds. For instance, 4-Methylthio-2-butanone lacks the second methylthio group, resulting in different chemical behavior and applications. The deuterated version, this compound-1,1,1,3-d4, is used in specialized research involving isotopic labeling .

Properties

IUPAC Name

4,4-bis(methylsulfanyl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10OS2/c1-5(7)4-6(8-2)9-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICADXNGCMYDRDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=C(SC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70449144
Record name 3-Buten-2-one, 4,4-bis(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17649-86-4
Record name 3-Buten-2-one, 4,4-bis(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-bis(methylsulfanyl)but-3-en-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4,4-bis(methylthio)but-3-en-2-one a useful building block for synthesizing heterocyclic compounds?

A1: this compound possesses two electrophilic centers, making it a valuable 1,3-dielectrophile. This characteristic allows it to react with various dinucleophiles, leading to the formation of a diverse range of heterocyclic compounds. For example, it reacts with cyanothioacetamide, cyanoacetamide, or 2-amino-1,3,3-tricyanoprop-1-ene to yield substituted pyridines. []

Q2: Can you elaborate on the types of heterocyclic compounds synthesized using this compound and their potential significance?

A2: Research demonstrates the synthesis of various heterocycles, including:

  • Polysubstituted pyridines: These compounds serve as crucial intermediates in synthesizing more complex molecules with potential applications in medicinal chemistry. []
  • Thieno[2,3-b]pyridines: This class of compounds exhibits a range of biological activities, making them attractive targets for drug discovery. []
  • Pyrazolo[3,4-c]pyridines and Pyrazolo[3,4-d]thieno[2,3-b]pyridines: These fused heterocyclic systems hold promise for developing novel pharmaceuticals and agrochemicals due to their diverse biological activities. []

Q3: Are there any studies focusing on the isotopic labelling of this compound and its applications?

A3: Yes, researchers have successfully synthesized the deuterated analogue, this compound-1,1,1,3-d4. This deuterated building block allows for the preparation of deuterium-labeled heterocycles and aromatic compounds. Such labeled compounds are essential tools in various research fields, including drug metabolism studies and reaction mechanism elucidation. []

A4: Yes, research indicates that reacting 1,1,1-trifluoro-4,4-bis(methylthio)but-3-en-2-one, a derivative of the parent compound, with suitable nucleophiles leads to the formation of 2-pyridones, pyrimidines, and pyrazoles. These heterocycles are prevalent scaffolds in numerous drugs and bioactive molecules, further highlighting the versatility of this chemical class as a building block. []

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